Fmoc-Asp(Edans)-OH can be sourced from various chemical suppliers specializing in research-grade reagents. It falls under the classification of amino acids and derivatives, specifically modified amino acids used in solid-phase peptide synthesis. This compound is particularly noted for its role in producing fluorescent peptides that can be employed in biochemical assays.
The synthesis of Fmoc-Asp(Edans)-OH typically involves solid-phase peptide synthesis techniques. The process includes:
This method allows for precise control over peptide length and composition while ensuring that the fluorescent properties of Edans are retained throughout the synthesis process .
The molecular structure of Fmoc-Asp(Edans)-OH consists of:
The chemical formula for Fmoc-Asp(Edans)-OH is , with a molecular weight of approximately 420.49 g/mol. The compound exhibits distinct spectroscopic properties due to the presence of the Edans fluorophore, with excitation at 341 nm and emission at 471 nm .
Fmoc-Asp(Edans)-OH participates in several key reactions during peptide synthesis:
These reactions are crucial for generating peptides that maintain their fluorescent properties, which are essential for subsequent analytical applications such as fluorescence spectroscopy .
The mechanism by which Fmoc-Asp(Edans)-OH functions in fluorescence applications involves:
This mechanism allows researchers to monitor enzymatic activity or protein interactions in real-time through changes in fluorescence .
Fmoc-Asp(Edans)-OH exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in peptide synthesis and biochemical assays .
Fmoc-Asp(Edans)-OH has several important applications in scientific research:
Fmoc-Asp(Edans)-OH (CAS 182253-73-2) is a structurally sophisticated amino acid derivative engineered for peptide synthesis applications. Its systematic chemical name is Fmoc-L-aspartic acid-β-[2-(1-sulfonyl-5-naphthyl)aminoethyl]amide, reflecting its tripartite architecture [6]. The molecule integrates three key components: the Fmoc group protecting the α-amino function, the aspartic acid backbone serving as the incorporation point into peptide chains, and the EDANS fluorophore attached to the aspartyl side chain carboxyl via an ethylenediamine linker. This arrangement preserves standard α-carboxyl reactivity for peptide bond formation while directing the fluorescent reporter to the peptide side chain [4].
The molecular formula is C₃₁H₂₉N₃O₈S with a molecular weight of 603.6 g/mol, distinguishing it from standard proteinogenic amino acids [1] [7]. The EDANS moiety (C₁₂H₁₄N₂O₂S) contributes significantly to this mass, featuring a naphthalene ring system responsible for its fluorescence properties. Spectroscopic analysis reveals characteristic absorption maxima around 340 nm with emission peaking at 490 nm – ideal spectral properties for FRET applications. The compound manifests as a greyish powder under visual inspection and demonstrates excellent stability when stored at 15-25°C as recommended [4] [7]. Its structural complexity necessitates stringent quality control, with commercial suppliers typically guaranteeing ≥95% purity by HPLC and ≥98% by TLC, alongside exceptional enantiomeric purity (≥99.5%) crucial for maintaining peptide stereochemistry [4].
Table 1: Physicochemical Properties of Fmoc-Asp(Edans)-OH
Property | Specification | Analytical Method |
---|---|---|
CAS Number | 182253-73-2 | - |
Molecular Formula | C₃₁H₂₉N₃O₈S | - |
Molecular Weight | 603.6 g/mol | - |
Purity (HPLC) | ≥95.0% (area%) | Reverse-phase HPLC |
Purity (TLC) | ≥98% | TLC (CMA1 solvent system) |
Enantiomeric Purity | ≥99.5% (a/a) | Chiral chromatography |
Appearance | Grey powder | Visual inspection |
Storage Temperature | 15-25°C | - |
The molecular conformation exhibits stereospecificity at the aspartic acid α-carbon, which maintains the L-configuration essential for biological compatibility in synthesized peptides. The SMILES notation (S(=O)(O)c1c2c(c(ccc2)NCCNC(=O)CC@HC(=O)O)ccc1) explicitly defines this chiral center with the "@H" descriptor [4] [7]. This precise stereochemistry ensures proper folding and function when incorporated into peptide sequences. The intramolecular distance between the Fmoc group (removed during synthesis) and the EDANS fluorophore creates spatial separation that minimizes intramolecular quenching during the synthesis process [2].
The development of Fmoc-Asp(Edans)-OH emerged from decades of innovation in both peptide synthesis chemistry and fluorescent probe design. Early peptide synthesis relied on non-fluorescent protecting groups like Boc (t-butyloxycarbonyl) and Z (benzyloxycarbonyl), which limited options for creating fluorescently labeled peptides. The introduction of Fmoc chemistry in the 1970s provided a milder, base-labile protection strategy compatible with acid-labile fluorescent tags [9]. Parallel advancements occurred in fluorophore chemistry, where researchers sought environmentally sensitive probes with superior quantum yields and red-shifted emissions. EDANS emerged as a breakthrough fluorophore due to its significant Stokes shift, solvent-sensitive quantum yield, and chemical modifiability – properties that made it ideal for biomolecular applications [2].
Prior to derivatives like Fmoc-Asp(Edans)-OH, fluorescent labeling of peptides predominantly occurred through post-synthetic modification of reactive amino acid side chains (cysteine, lysine). This approach suffered from several limitations: heterogeneous labeling positions, variable stoichiometry, and potential interference with biological activity. The innovation of pre-derivatized fluorescent amino acids addressed these challenges by enabling site-specific incorporation during solid-phase synthesis. The critical historical milestone came with the strategic coupling of EDANS to the β-carboxyl of Fmoc-aspartic acid, creating a building block that could be directly introduced at any desired position in a peptide sequence [6].
The 1992 publication by Maggiora et al. referenced in multiple supplier documentation represents a seminal application, demonstrating the utility of this compound in designing FRET substrates [4] [7]. This work catalyzed broader adoption in protease research, where the EDANS/Dabcyl pair became the gold standard for continuous fluorescence-quenched substrate assays. The commercial availability of Fmoc-Asp(Edans)-OH from specialty peptide suppliers like Novabiochem® and Advanced ChemTech in the late 1990s democratized access to this powerful technology, accelerating its implementation across diverse research areas including enzymology, receptor-ligand interaction studies, and peptide-based sensor development [6].
Table 2: Historical Milestones in Fluorescent Amino Acid Development
Time Period | Development Stage | Key Advancements |
---|---|---|
1970-1985 | Protecting Group Innovation | Introduction of base-labile Fmoc group enabling orthogonal protection schemes |
1980-1990 | Fluorophore Design | Development of EDANS with superior photophysical properties for biological applications |
Early 1990s | Integrated Building Blocks | Creation of Fmoc-protected fluorescent amino acids (e.g., Fmoc-Asp(Edans)-OH) |
1992 | Key Publication | Maggiora et al. demonstrate FRET peptide applications [4] [7] |
Late 1990s | Commercial Availability | Specialty suppliers offer Fmoc-Asp(Edans)-OH for SPPS applications |
2000s-Present | Application Expansion | Widespread adoption in protease research, FRET assays, and peptide engineering |
Fmoc-Asp(Edans)-OH has become an indispensable building block in Fmoc-based solid-phase peptide synthesis (SPPS) for creating site-specifically labeled peptides. Its compatibility with standard SPPS protocols allows direct incorporation during chain assembly using the same coupling reagents (HBTU, HATU, DIC) and conditions as conventional amino acids. The Fmoc group is cleanly removed with piperidine (20-30% in DMF) without affecting the EDANS fluorophore, enabling iterative chain elongation. Special considerations include potential aspartimide formation under basic conditions, which can be mitigated through backbone protection of adjacent residues or adding formic acid to deprotection solutions – techniques adapted from protecting group chemistry developed for Fmoc-Asp(OtBu)-OH [9]. The compound typically incorporates at internal positions or termini, with synthetic protocols recommending standard coupling times (30-90 minutes) and equivalence (1.5-4x) for efficient incorporation [4].
The paramount application of Fmoc-Asp(Edans)-OH lies in constructing FRET-based peptide substrates, where EDANS serves as the donor fluorophore. FRET efficiency depends critically on the spectral overlap between donor emission and acceptor absorption, and the distance/orientation between these moieties. EDANS exhibits ideal spectral properties with excitation ~340 nm and emission maximum at 490 nm. This compound is "most frequently used in conjunction with Dabcyl quenching group" [4] [7], which functions as a non-fluorescent acceptor (quencher) with strong absorption around 475 nm – creating optimal spectral overlap for efficient energy transfer. When incorporated into peptides, the EDANS fluorophore and Dabcyl quencher (typically attached to a cysteine or lysine side chain, or at the opposite terminus) maintain a distance that quenches fluorescence in the intact peptide. Proteolytic cleavage separates donor and acceptor, generating a measurable fluorescence increase proportional to enzymatic activity [2] [4].
Table 3: Comparison of FRET-Compatible Fmoc-Amino Acid Derivatives
Compound | Extinction Coefficient (cm⁻¹M⁻¹) | Correction Factor (280 nm) | FRET Role | Common Application |
---|---|---|---|---|
FMOC-Asp(EDANS)-OH | - | - | Donor | Protease substrates |
FMOC-Asp(DABCYL)-OH | - | 0.516 | Quencher | EDANS quenching partner |
FMOC-Asp(TF3)-OH | 75,000 | 0.179 | Donor | Alternative fluorescent label |
FMOC-Glu(EDANS)-OH | 5,900 | 0.107 | Donor | C-terminal labeling |
Beyond basic FRET substrates, Fmoc-Asp(Edans)-OH enables sophisticated molecular tools across multiple disciplines:
The compound's versatility continues to expand with emerging applications in biomaterials science, where EDANS-labeled peptides report on self-assembly dynamics, and in diagnostic probe development, leveraging the fluorophore's environmental sensitivity for detecting disease biomarkers. Its stability during standard cleavage cocktails (TFA/scavengers) enables production of labeled peptides ready for purification and direct application in biological assays, cementing its status as a fundamental tool in chemical biology [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: